L-803,087 Trifluoroacetate is a chemical compound recognized primarily for its role as a selective agonist for the somatostatin receptor subtype 4 (sst4). This compound is notable due to its high affinity, with a dissociation constant (Ki) of 0.7 nM, making it a potent agent in research related to neuropharmacology and endocrine signaling pathways . The compound has been used extensively in scientific studies to explore the physiological and pharmacological roles of somatostatin and its receptors.
The synthesis of L-803,087 Trifluoroacetate typically involves multi-step organic reactions. The specific methods can vary based on the desired purity and yield but generally include:
Technical details regarding specific reagents and conditions used in these reactions can be found in detailed synthetic protocols from scientific literature .
L-803,087 Trifluoroacetate has a complex molecular structure characterized by its trifluoroacetate group attached to a core structure that interacts specifically with somatostatin receptors. The molecular formula is C₁₇H₁₈F₃N₃O₄S, which reflects its composition of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.
L-803,087 Trifluoroacetate participates in various chemical reactions primarily related to its interactions with biological receptors. Key reactions include:
Technical details on these interactions can be explored through experimental studies that analyze receptor activation and downstream effects .
The mechanism of action of L-803,087 Trifluoroacetate involves its binding to the sst4 receptor, which leads to:
Data from studies indicate that this compound can significantly influence cellular activities related to growth regulation and neuroprotection .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of L-803,087 Trifluoroacetate during characterization processes .
L-803,087 Trifluoroacetate has significant applications in scientific research:
Studies have shown that L-803,087 can modulate receptor activity in various experimental settings, providing insights into potential therapeutic applications .
L-803,087 trifluoroacetate (chemical formula: C27H30F5N5O5, molecular weight: 599.56 g/mol) is a potent and selective agonist for the human somatostatin receptor subtype 4 (SST4). Binding kinetic studies reveal it exhibits a dissociation constant (Ki) of 0.7 nM for cloned human SST4 receptors, demonstrating sub-nanomolar affinity [1] [6]. This compound achieves exceptional selectivity, showing >280-fold higher binding affinity for SST4 compared to other somatostatin receptor subtypes (SST1, SST2, SST3, SST5) [1] [5]. Molecular docking simulations indicate that L-803,087 binds within a hydrophobic cavity formed by transmembrane domains of SST4, with critical interactions involving residues Val²¹², Phe²¹⁶, Leu²⁸³, and Gln²⁷⁹. The latter residue forms a hydrogen bond with the compound’s secondary amine group, stabilizing the active receptor conformation [8] [6].
Table 1: Binding Affinity Profile of L-803,087 Trifluoroacetate
Receptor Subtype | Ki (nM) | Selectivity Ratio vs. SST4 |
---|---|---|
SST4 | 0.7 ± 0.1 | 1× (Reference) |
SST1 | 199 ± 25 | 284× less potent |
SST2 | 4720 ± 380 | 6743× less potent |
SST3 | 1280 ± 150 | 1829× less potent |
SST5 | 3880 ± 420 | 5543× less potent |
Data compiled from [1] [5] [6]
Functional assays confirm L-803,087 trifluoroacetate acts as a full agonist at SST4 receptors while exhibiting negligible activity at other subtypes. In GTPγS binding assays—measuring G-protein activation—L-803,087 demonstrates an EC50 of 37 nM at SST4, with maximal activation reaching 218% of basal activity [8]. Crucially, at concentrations ≤1 µM, it shows no significant agonist activity at SST1, SST2, SST3, or SST5 receptors [1] [6]. This subtype specificity translates to distinct functional outcomes:
SST4 receptor activation by L-803,087 trifluoroacetate engages multiple intracellular signaling pathways, varying by cell type. Key mechanisms include:
Calcium Channel Modulation
In retinal ganglion cells (RGCs), L-803,087 (10 nM) inhibits L-type voltage-gated calcium channels (Cav1), reducing Ba2+ currents (ICa) by 41.2% [9]. This suppression occurs via dual pathways:
Neuroprotection and Excitability
SST4 agonism reduces depolarization-evoked intracellular Ca2+ surges in RGCs by 86%, mitigating excitotoxicity [4] [9]. Concurrently, it enhances outward K+ currents by 51% at 0 mV, hyperpolarizing neurons and suppressing action potential generation [4].
Anti-Hyperalgesic Pathways
In sensory neurons, L-803,087 analogs activate SST4-coupled phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG recruits PKC, which phosphorylates TRPV1 channels, reducing nociceptor sensitization [8].
Table 2: Signaling Effectors Modulated by SST4 Agonism
Effector Pathway | Biological Effect | Experimental System |
---|---|---|
L-type Ca2+ channel inhibition | Reduced Ca2+ influx (−41.2%) | Rat retinal ganglion cells |
K+ channel activation | Hyperpolarization (+51% current at 0 mV) | Rat retinal ganglion cells |
PKC phosphorylation | TRPV1 suppression; Cav1 inhibition | Sensory neurons, RGCs |
Gβγ direct binding | Voltage-independent Cav1 inhibition | Heterologous expression systems |
SST4 receptors constitutively couple to pertussis toxin (PTX)-insensitive G-proteins, distinguishing them from other SST subtypes. Key evidence includes:
Downstream consequences of Gαq/11 coupling include:
Functional interactions occur between SST subtypes: SST4-mediated anticonvulsant effects in rat hippocampus require SST2 receptor co-activation, as SST2 antagonists (cyanamid 154806) block L-803,087’s actions [3]. This highlights complex receptor crosstalk influencing neuronal excitability.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7